

physicochemical characteristics of Isoleucylprolyl-proline

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An In-depth Technical Guide on the Physicochemical Characteristics of Isoleucyl-prolyl-proline (IPP)

Introduction

Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. Primarily derived from the hydrolysis of milk proteins, specifically casein, IPP has garnered significant interest within the scientific and pharmaceutical communities.[1][2] It is most recognized for its potential role in cardiovascular health, attributed to its activity as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] ACE is a critical enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[5] By inhibiting ACE, IPP is believed to contribute to the maintenance of normal blood pressure.[2]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of IPP. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

The fundamental physicochemical properties of Isoleucyl-prolyl-proline are summarized below. These parameters are crucial for understanding the peptide's behavior in biological systems and for the formulation of IPP-containing products.



Table 1.1: General and Chemical Properties of IPP

Property	Value	Source
IUPAC Name	(2S)-1-[(2S)-1-[(2S,3S)-2- amino-3- methylpentanoyl]pyrrolidine-2- carbonyl]pyrrolidine-2- carboxylic acid	[6]
Synonyms	IPP, Ile-Pro-Pro, H-Ile-Pro-Pro- OH	[6][7]
CAS Number	26001-32-1	[7]
Molecular Formula	C16H27N3O4	[6][7]
Canonical SMILES	CCINVALID-LINK INVALID-LINKN	[7]

Table 1.2: Quantitative Physicochemical Data for IPP

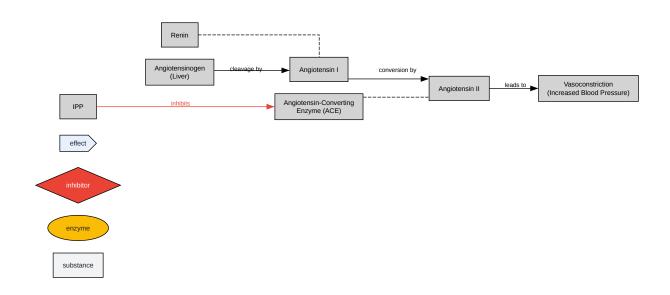


Parameter	Value	Source
Molecular Weight	325.41 g/mol	[3][6]
Exact Mass	325.20015635 Da	[6][7]
Predicted pKa (Strongest Acidic)	~3.4	[7][8]
Predicted pKa (Strongest Basic)	~8.2	[8]
Predicted XLogP3	-1.7	[6][7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	5	[7]
Rotatable Bond Count	5	[7]
Complexity	482	[7]
ACE Inhibition IC50	5 μΜ	[3]

Biological Activity and Signaling Pathway

The primary biological activity of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a pivotal role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II causes blood vessels to narrow, leading to an increase in blood pressure. IPP competitively inhibits this enzymatic conversion, resulting in reduced levels of Angiotensin II and consequently promoting vasodilation.[4][5]





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Mechanism of ACE inhibition by IPP in the Renin-Angiotensin System.

Experimental Protocols

This section details the methodologies for determining key physicochemical and biological parameters of Isoleucyl-prolyl-proline.

Determination of Peptide Solubility

The solubility of a peptide is highly dependent on its amino acid sequence, particularly its net charge and hydrophobicity.[9] IPP, with a hydrophobic isoleucine residue and two proline residues, and a calculated net charge of zero at neutral pH (N-terminal amine [+1] and C-terminal carboxyl [-1]), is considered a neutral, hydrophobic peptide.[10] The following protocol outlines a systematic approach to determine its solubility.



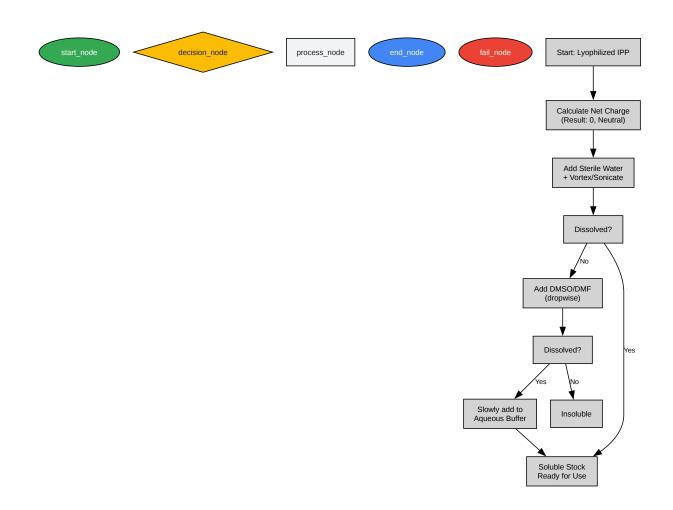




Protocol:

- Initial Test with Water: Attempt to dissolve a small, precisely weighed amount of lyophilized IPP (e.g., 1 mg) in a minimal volume of sterile, distilled water. Vortex thoroughly. Sonication may be used to enhance dissolution.[10]
- Assessment of Hydrophobicity: If the peptide does not dissolve in water, its hydrophobic nature is confirmed. Proceed to use organic solvents.
- Organic Solvent Dissolution: Add a small amount of an organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) dropwise to the peptide until it fully dissolves.[10] For most applications, a stock solution in >99% DMSO is prepared.
- Aqueous Dilution: Once the peptide is dissolved in the organic solvent, it can be slowly added dropwise to an aqueous buffer (e.g., PBS) with constant vortexing to achieve the desired final concentration.
- Concentration and Storage: The final concentration of the organic solvent should be kept to a
 minimum, typically <1% for cell-based assays, to avoid solvent-induced artifacts.[10] Aliquot
 the stock solution and store at -20°C or -80°C to prevent degradation from repeated freezethaw cycles.





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Logical workflow for determining the solubility of IPP.



In Vitro ACE Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of IPP against ACE using a fluorometric assay.[11][12]

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
- Tris-HCl buffer (pH 8.3) containing ZnCl₂
- Isoleucyl-prolyl-proline (IPP)
- Captopril (positive control)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

- Reagent Preparation:
 - Prepare a working solution of ACE in Tris-HCl buffer.
 - Prepare a stock solution of the fluorogenic substrate in the same buffer.
 - Prepare a serial dilution of IPP (e.g., from 0.1 μM to 100 μM) and the positive control,
 Captopril.
- Assay Setup (in a 96-well plate):
 - Blank Wells: Add buffer only.
 - Control Wells: Add ACE working solution and buffer.
 - Sample Wells: Add ACE working solution and the corresponding IPP dilution.

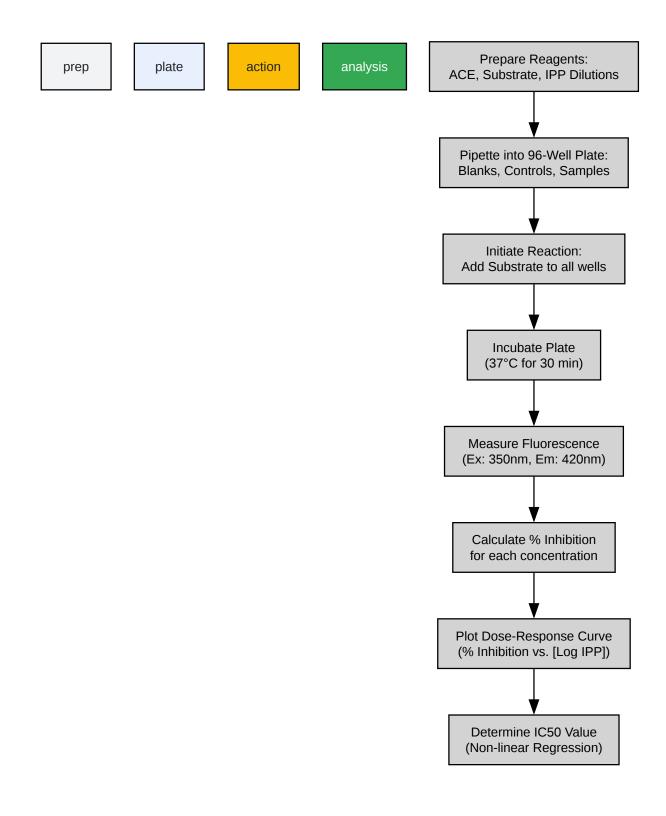
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- Sample Blank Wells: Add IPP dilution and buffer (no enzyme).
- Enzyme Reaction:
 - Initiate the reaction by adding the fluorogenic substrate solution to all wells.
 - Incubate the plate at 37°C for 30 minutes.
- Fluorescence Measurement:
 - Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
- Data Analysis:
 - Subtract the fluorescence of the blank wells from all other readings.
 - Calculate the percentage of ACE inhibition for each IPP concentration using the formula:
 % Inhibition = [1 (Fluorescence_Sample Fluorescence_Sample_Blank) /
 Fluorescence_Control] * 100
 - Plot the % Inhibition against the logarithm of the IPP concentration.
 - Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).[11]





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Experimental workflow for determining the IC50 of IPP.

Peptide Stability Assessment via RP-HPLC



This protocol provides a framework for evaluating the stability of IPP in a biological matrix like human plasma, which is crucial for assessing its potential in vivo efficacy.[13][14]

Materials:

- Isoleucyl-prolyl-proline (IPP)
- Human blood plasma
- Phosphate-buffered saline (PBS)
- Precipitating agent (e.g., ice-cold acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA))
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (214 nm)

Procedure:

- Incubation:
 - \circ Prepare a solution of IPP (e.g., 10 $\mu\text{M})$ in a mixture of human plasma and PBS (e.g., 1:1 v/v).
 - Incubate the solution at 37°C with gentle agitation.
- Time-Point Sampling:
 - Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute sample serves as the control (100% intact peptide).
- Reaction Quenching and Protein Precipitation:
 - Immediately mix each aliquot with an excess volume (e.g., 2-3 volumes) of the ice-cold precipitating agent (ACN/TFA). This stops enzymatic degradation and precipitates plasma proteins.
 - Vortex and incubate on ice for 10-20 minutes.



 Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

Sample Analysis:

- Carefully collect the supernatant, which contains the peptide and its potential degradation products.
- Analyze the supernatant using an RP-HPLC system. A typical mobile phase gradient would be water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Monitor the elution profile at 214 nm, the characteristic absorbance wavelength for peptide bonds.

Data Analysis:

- Identify the peak corresponding to the intact IPP based on its retention time from the 0minute sample.
- Integrate the peak area of the intact IPP at each time point.
- Calculate the percentage of intact IPP remaining relative to the 0-minute sample.
- Plot the percentage of intact peptide against time and calculate the peptide's half-life ($t_1/2$) by fitting the data to a one-phase decay model.[13]

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